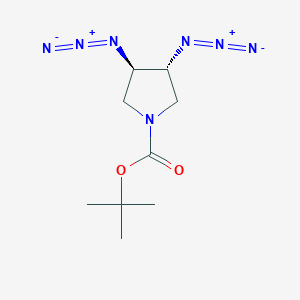![molecular formula C12H10N2O3S B1525843 2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid CAS No. 1334146-31-4](/img/structure/B1525843.png)
2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid
Vue d'ensemble
Description
“2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid” is a chemical compound with the molecular formula C12H10N2O3S . It is a type of aromatic five-membered heterocycle containing one sulfur and one nitrogen atom .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the use of phosphorus pentasulfide and triethylamine in chloroform, which yields 5-arylthiazoles . Copper-catalyzed oxidative processes are also used to synthesize thiazoles from simple aldehydes, amines, and elemental sulfur .Molecular Structure Analysis
The molecule contains a total of 29 bonds. There are 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 1 hydroxyl group .Chemical Reactions Analysis
Thiazole derivatives can be functionalized at the 2-position to yield a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles . Also, 1-sulfonyl-1,2,3-triazoles can react with thionoesters in the presence of a rhodium (II) catalyst to provide 3-sulfonyl-4-thiazolines, which subsequently aromatize into the corresponding 2,5-disubstituted thiazoles by elimination of the sulfonyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.28 . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .Applications De Recherche Scientifique
1. Modulators of Cellular Development
- Summary of Application: Thiazole-containing small molecules, such as “2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid”, have been synthesized and investigated for their ability to induce the differentiation of human pluripotent stem cells and their derivatives .
- Results or Outcomes: The analogue with the longest and most bulky hydrophobic side chain was found to possess comparable or enhanced activity to all-trans-retinoic acid (ATRA) .
2. Antimicrobial Agents
- Summary of Application: Thiazole derivatives have been used to create hybrid compounds by fusing two or more bioactive heterocyclic moieties into a single molecular platform. These compounds have been investigated for their potential as antimicrobial agents .
- Results or Outcomes: The study discusses the many hybrid approaches that have been used to produce possible novel antimicrobial medicines that are both safe and effective .
Orientations Futures
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, future research could focus on further optimization of these compounds to reduce their cytotoxicity and to develop a more drug-like profile .
Propriétés
IUPAC Name |
2-[4-(1,3-thiazole-4-carbonylamino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-11(16)5-8-1-3-9(4-2-8)14-12(17)10-6-18-7-13-10/h1-4,6-7H,5H2,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSPMNXJFWXUIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)C2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















